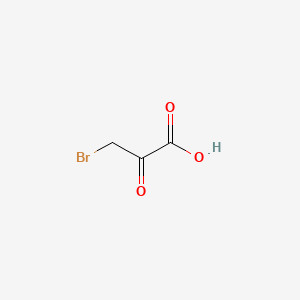
5-Hydroxylansoprazole
Overview
Description
5-Hydroxylansoprazole (AG1908) is an active metabolite of Lansoprazole . Lansoprazole is a gastric proton-pump inhibitor that effectively treats various peptic diseases . The metabolism of Lansoprazole occurs through CYP2C19, resulting in the formation of 5-Hydroxylansoprazole .
Synthesis Analysis
Lansoprazole is metabolized by CYP2C19 forming 5-Hydroxylansoprazole . A simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection was developed and validated for the determination of lansoprazole, lansoprazole sulfone, and 5-hydroxylansoprazole in human serum .Molecular Structure Analysis
The molecular weight of 5-Hydroxylansoprazole is 385.36 and its chemical formula is C16H14F3N3O3S . It contains total 42 bond(s); 28 non-H bond(s), 17 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 aromatic hydroxyl(s), 1 ether(s) (aromatic), 1 sulfoxide(s), 1 Imidazole(s), and 1 Pyridine(s) .Chemical Reactions Analysis
A simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection was developed and validated for the determination of lansoprazole, lansoprazole sulfone, and 5-hydroxylansoprazole in human serum .Physical And Chemical Properties Analysis
The exact mass of 5-Hydroxylansoprazole is 385.07 and its molecular weight is 385.360 . The elemental analysis shows that it contains C, 49.87; H, 3.66; F, 14.79; N, 10.90; O, 12.46; S, 8.32 .Scientific Research Applications
Pharmacokinetics and Drug Metabolism
5-Hydroxylansoprazole is studied for its role in the metabolism of drugs, particularly how it affects drug concentrations in plasma. This is crucial for adjusting individual dosages according to a patient’s phenotype .
Cancer Therapeutics
Research has indicated that 5-Hydroxylansoprazole may have therapeutic activity against triple-negative breast cancer by inhibiting specific enzymes involved in fatty acid synthesis .
Genetic Variability in Drug Response
Studies have explored the pharmacokinetic differences between enantiomers of lansoprazole and 5-Hydroxylansoprazole among different CYP2C19 genotype groups, which is significant for understanding genetic variability in drug response .
Mechanism of Action
Target of Action
5-Hydroxylansoprazole is an active metabolite of Lansoprazole . The primary target of 5-Hydroxylansoprazole is the gastric proton pump, also known as the H+/K+ ATPase enzyme . This enzyme is located on the secretory surface of gastric parietal cells and is responsible for the final step in the production of gastric acid .
Mode of Action
5-Hydroxylansoprazole, like Lansoprazole, works by selectively and irreversibly inhibiting the H+/K+ ATPase in the stomach lining . This inhibition blocks the final step of gastric acid production, thereby reducing the amount of acid in the stomach . This reduction in stomach acidity can help to heal or prevent ulcers, manage gastroesophageal reflux disease (GERD), and treat other conditions related to excessive stomach acid .
Biochemical Pathways
The metabolism of Lansoprazole to 5-Hydroxylansoprazole is primarily mediated by the CYP2C19 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various drugs and endogenous compounds .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxylansoprazole is closely related to that of its parent drug, Lansoprazole . Once absorbed, Lansoprazole is extensively metabolized in the liver, primarily by the CYP2C19 enzyme, to form 5-Hydroxylansoprazole . The pharmacokinetics of Lansoprazole and its metabolites can vary significantly among individuals due to genetic polymorphisms in CYP2C19 .
Result of Action
The inhibition of the gastric proton pump by 5-Hydroxylansoprazole results in a decrease in gastric acid secretion . This can lead to an increase in gastric pH and a decrease in pepsin activity, which can promote the healing of gastric and duodenal ulcers . It can also reduce the symptoms of GERD and other conditions associated with excessive stomach acid .
Action Environment
The action of 5-Hydroxylansoprazole can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of Lansoprazole, the parent drug of 5-Hydroxylansoprazole . Additionally, genetic factors such as polymorphisms in the CYP2C19 enzyme can significantly influence the metabolism of Lansoprazole to 5-Hydroxylansoprazole, thereby affecting its efficacy .
Safety and Hazards
properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLTMRSSAXUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxylansoprazole | |
CAS RN |
131926-98-2 | |
| Record name | 5-Hydroxylansoprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXYLANSOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)
![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)



